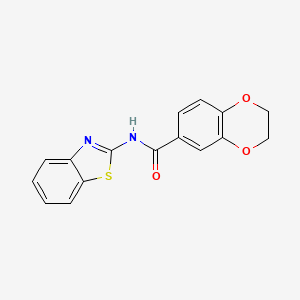

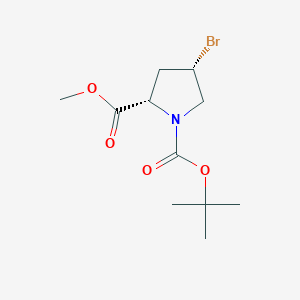

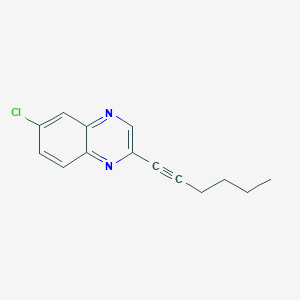

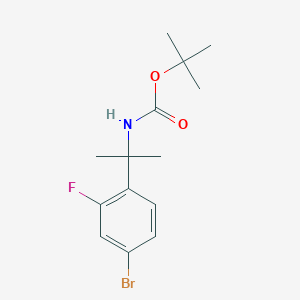

N-(1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Overview

Description

Benzothiazoles are a class of heterocyclic compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . They are found in a wide variety of synthetic and natural products and have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole compounds often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Other synthetic pathways include the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

Benzothiazoles have a bicyclic structure, involving a benzene ring fused to a thiazole ring . The exact molecular structure would depend on the specific substituents attached to the benzothiazole core.Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including acylation, diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole compound would depend on its exact structure. In general, benzothiazoles are stable due to their aromaticity, but as heterocycles, they have reactive sites that allow for functionalization .Scientific Research Applications

Antibacterial Agents

The compound has been synthesized and evaluated as potential antibacterial agents . The synthesized compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains . Some of the compounds exhibited promising activity against Staphylococcus aureus .

Anti-tubercular Compounds

Benzothiazole-based compounds, including the one , have been synthesized and evaluated for their anti-tubercular activity . The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

Anti-inflammatory Properties

The compound has been synthesized and analyzed for its anti-inflammatory properties . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Quorum Sensing Inhibitors

Novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . A library of benzothiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated to find novel quorum sensing inhibitors .

Antimicrobial Screening

The compound has been used in antimicrobial screening . Compound 4 possessing 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring has potent inhibitory activity .

Synthesis of Novel Heterocycles

The compound is useful in the synthesis of novel heterocycles . This method’s benefits include gentle reaction conditions, cleaner reaction, satisfactory product yields, and a straightforward experimental and isolated approach .

Mechanism of Action

Target of Action

tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The mode of action of these compounds might involve interaction with the target DprE1, leading to inhibition of the target’s function .

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways involved in the growth and proliferation of M. tuberculosis.

Pharmacokinetics

A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles .

Result of Action

tuberculosis , suggesting that they may inhibit the growth and proliferation of this bacterium.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-15(10-5-6-12-13(9-10)21-8-7-20-12)18-16-17-11-3-1-2-4-14(11)22-16/h1-6,9H,7-8H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUNIFXDFKKGGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

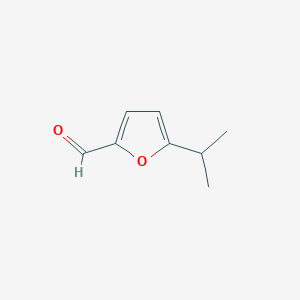

![1-Benzo[1,3]dioxol-5-yl-cyclopropanecarbaldehyde](/img/structure/B3260839.png)

![Tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3260880.png)